

# Nitrosation of indoles for 1H-indazole-3-carboxaldehyde synthesis

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## Compound of Interest

**Compound Name:** 4-Methyl-1H-indazole-3-carbaldehyde

**Cat. No.:** B1591923

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## Application Note & Protocol Guide

Topic: A Robust and Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Indazole derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in numerous kinase inhibitors and therapeutic agents.<sup>[1][2]</sup> Their role as bioisosteres of indoles allows them to form potent hydrogen bonds within the hydrophobic pockets of proteins, a feature leveraged in marketed drugs such as Axitinib and Pazopanib.<sup>[1]</sup> Among the various functionalized indazoles, 1H-indazole-3-carboxaldehydes are particularly valuable as key intermediates, enabling diverse synthetic transformations at the C3 position.<sup>[3]</sup>

However, the direct formylation of the indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction is generally ineffective.<sup>[3]</sup> This guide provides a detailed, field-proven, and optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehydes through the nitrosation of readily available indoles. The methodology is distinguished by its mild reaction conditions, broad substrate scope encompassing both electron-rich and electron-deficient indoles, and strategic suppression of common side reactions to achieve high yields.<sup>[1]</sup> <sup>[4]</sup>

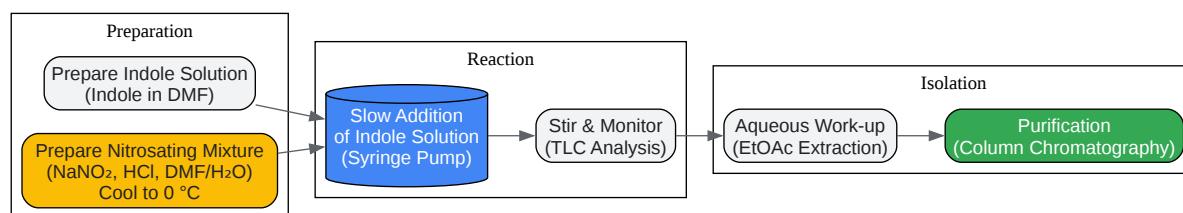
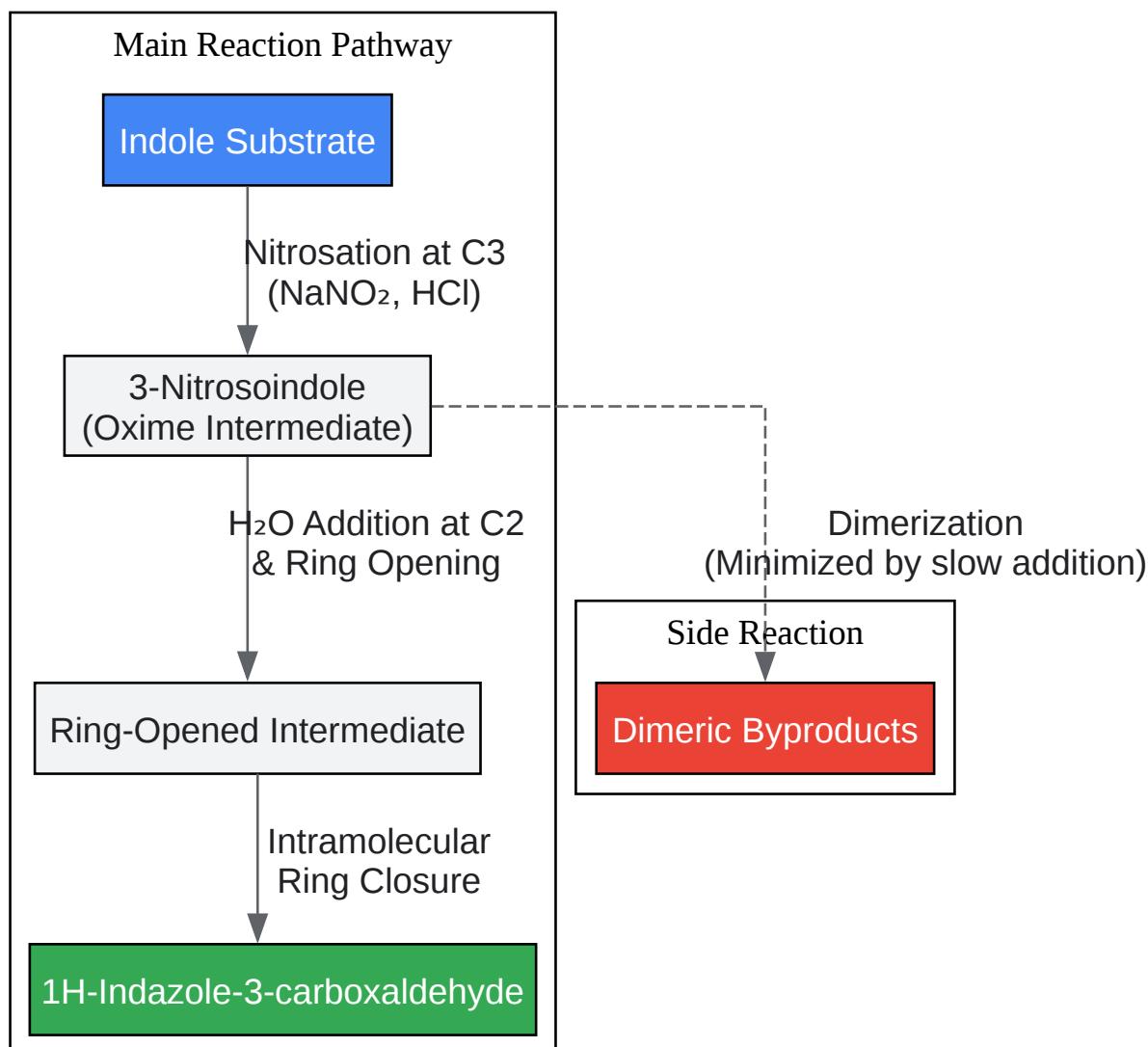
# The Underlying Chemistry: Mechanism and Rationale

The conversion of an indole to a 1H-indazole-3-carboxaldehyde is a sophisticated rearrangement reaction. A thorough understanding of the mechanism is critical for successful execution and troubleshooting. The reaction proceeds through a multi-step pathway that begins with the electrophilic attack of a nitrosating agent on the electron-rich C3 position of the indole ring.[1][3]

The core transformation involves:

- C3 Nitrosation: The reaction is initiated by the nitrosation of the indole's C3 position, forming a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.[3]
- Nucleophilic Attack and Ring Opening: The oxime intermediate facilitates the addition of a water molecule at the C2 position of the indole ring. This step is crucial as it triggers the cleavage of the C2-C3 bond, opening the pyrrole ring to form a transient intermediate.[1][3]
- Recyclization: The process culminates in the intramolecular cyclization of the ring-opened intermediate to form the stable, aromatic pyrazole ring of the indazole system, yielding the final 1H-indazole-3-carboxaldehyde product.[3]

A significant challenge in this synthesis is the potential for the 3-nitrosoindole intermediate to undergo dimerization, forming undesired side products and reducing the overall yield.[5] The protocols detailed herein circumvent this issue by employing a reverse addition strategy: the indole solution is added slowly to the pre-formed nitrosating mixture. This ensures that the concentration of the indole and its reactive intermediate remains low throughout the reaction, thus kinetically favoring the desired intramolecular rearrangement over the bimolecular dimerization.[1][4]

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